2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide

Monoamine Oxidase Enzyme Inhibition Milacemide Analogs

This 2,3-dichlorophenyl glycinamide is uniquely positioned for head-to-head SAR studies against its 3,4-isomer. With no published comparative data, your lab can generate the first quantitative logD, solubility, and target selectivity profiles. Procure now to establish critical relationships between chlorine substitution pattern and biological activity, ensuring data-driven lead optimization instead of qualitative guesswork.

Molecular Formula C15H14Cl2N2O
Molecular Weight 309.2 g/mol
CAS No. 500118-22-9
Cat. No. B1299829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide
CAS500118-22-9
Molecular FormulaC15H14Cl2N2O
Molecular Weight309.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC(=O)NC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C15H14Cl2N2O/c16-12-7-4-8-13(15(12)17)19-14(20)10-18-9-11-5-2-1-3-6-11/h1-8,18H,9-10H2,(H,19,20)
InChIKeyFRSKJPVCUZGDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide (CAS 500118-22-9): Procurement & Selection Guide


2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide is a synthetic glycinamide derivative characterized by a benzylamino group and a 2,3-dichlorophenyl moiety. Its molecular formula is C15H14Cl2N2O (MW 309.19 g/mol) [1]. The compound is commercially available for research purposes, typically at ≥97% purity . However, a comprehensive search of primary literature and authoritative databases reveals a critical evidence gap: there are currently no peer-reviewed studies or patents that provide quantitative, comparative biological activity data for this compound against its closest structural analogs.

The Risk of Substituting 2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide with In-Class Analogs


Substituting this compound with a closely related glycinamide analog (e.g., 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide or other N-aryl glycinamide derivatives ) without comparative data is unsupported by current public evidence. The position of chlorine substituents on the phenyl ring (2,3- vs. 3,4-) can profoundly alter molecular recognition, target binding kinetics, and physicochemical properties [1]. In the absence of head-to-head studies, any substitution is a qualitative guess that risks experimental failure. The following sections summarize the available evidence dimensions, with the strong caveat that comparative quantitative data is largely absent.

Quantitative Evidence Differentiating 2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide from Analogs


In Vitro Target Engagement: MAO-A Inhibition Compared to the Parent Scaffold

The parent scaffold, 2-(benzylamino)acetamide, acts as a substrate and time-dependent inhibitor of MAO-B, with minimal activity on MAO-A as a substrate [1]. Our target compound incorporates a 2,3-dichlorophenyl amide modification. This structural change is hypothesized to alter enzyme selectivity based on class-level knowledge that N-aryl glycinamides can engage MAO enzymes differently [2]. However, no direct inhibitory data for 2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide against MAO-A or MAO-B has been published.

Monoamine Oxidase Enzyme Inhibition Milacemide Analogs

Physicochemical Differentiation: Predicted logP and Solubility vs. 3,4-Dichloro Analog

2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide has a predicted logP of approximately 3.5-4.0 , which is comparable to its 3,4-dichloro isomer (CAS 380626-09-5) . Both compounds are expected to have very low aqueous solubility (< 10 µM). This evidence suggests no significant differentiation in passive membrane permeability or solubility between the 2,3- and 3,4-dichloro substitution patterns, making the choice between these two isomers a matter of target binding specificity, which is currently unknown.

Lipophilicity ADME Drug Design

Commercial Availability and Purity Benchmarking

The compound is available from multiple research chemical suppliers at purities of 95-97% . Its 3,4-dichloro isomer is also commercially available from major vendors like Sigma-Aldrich, indicating no unique supply chain advantage . The 2,3-dichloro variant may be sourced as a custom synthesis, suggesting lower demand or a more specialized application, which could influence procurement lead times.

Chemical Procurement Supply Chain Purity Analysis

Recommended Application Scenarios for 2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide Based on Current Evidence


Exploratory Medicinal Chemistry: Scouting for Novel MAO or VAP-1 Inhibitors

Based on the structural resemblance to milacemide analogs and glycinamide-derived VAP-1 inhibitors, this compound could be used in a preliminary screening panel against amine oxidases. However, because no target-specific IC50 data is publicly available, it should only be included in a broad profiling assay (e.g., at 10 µM single concentration) alongside its 3,4-dichloro isomer to determine if the substitution pattern confers any selectivity advantage [1].

Physicochemical Property Comparison Studies

The compound can serve as a tool molecule to experimentally measure the impact of a 2,3-dichloro substitution pattern on logD, solubility, and metabolic stability compared to the 3,4-isomer. Such head-to-head data, once generated, would provide the first quantitative rationale for selecting one isomer over the other in lead optimization [2].

Negative Control or Tool Compound for Structure-Activity Relationship (SAR) Studies

Given the absence of published activity, this compound may function as a negative control in an SAR series exploring N-aryl glycinamides. Its inactivity or diminished activity relative to a more potent congener would provide valuable structure-activity information, justifying its procurement for well-designed SAR campaigns [1].

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